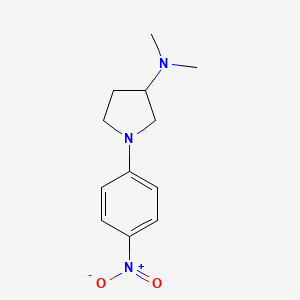
N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine: is an organic compound that features a pyrrolidine ring substituted with a nitrophenyl group and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step involves the nitration of a phenyl group followed by its attachment to the pyrrolidine ring.
Attachment of the Dimethylamine Group: This can be done through nucleophilic substitution reactions where a dimethylamine group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization reactions, often using continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and inhibition mechanisms.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the dimethylamine group can enhance solubility and bioavailability. The pyrrolidine ring provides structural stability and rigidity, allowing for specific interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Nitrophenyl)-pyrrolidin-2-yl]dimethylamine
- [1-(4-Nitrophenyl)-pyrrolidin-4-yl]dimethylamine
- [1-(4-Nitrophenyl)-piperidin-3-yl]dimethylamine
Uniqueness
- Structural Features : The specific positioning of the nitrophenyl and dimethylamine groups on the pyrrolidine ring provides unique chemical properties.
- Reactivity : The compound’s reactivity profile is distinct due to the combination of functional groups.
- Applications : Its potential applications in various fields make it a compound of significant interest.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-nitrophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H17N3O2/c1-13(2)12-7-8-14(9-12)10-3-5-11(6-4-10)15(16)17/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
IFIBQQCVEIPSNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















